molecular formula C₁₆H₁₂F₃IN₂O₅ B1153192 PD-325901 3-Carboxylic Acid

PD-325901 3-Carboxylic Acid

Cat. No.: B1153192
M. Wt: 496.18
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Description

Significance of Mitogen-Activated Protein Kinase Kinase (MEK) in Cellular Signaling

Mitogen-activated protein kinase kinase, universally known as MEK, is a pivotal enzyme within the intricate network of cellular communication. scbt.com As a dual-specificity protein kinase, its primary and most well-defined function is to phosphorylate and thereby activate the downstream protein kinases ERK1 and ERK2 (extracellular signal-regulated kinases). aging-us.comnih.gov In fact, ERK1 and ERK2 are the only known substrates for MEK1 and MEK2, highlighting the specificity of this interaction. diabetesjournals.org

This activation is a critical juncture in the signal transduction cascade that relays messages from the cell surface to the nucleus. anygenes.com The MAPK pathway, of which MEK is a central component, governs a multitude of fundamental cellular processes. These include cell proliferation, gene expression, differentiation, mitosis, cell survival, and programmed cell death (apoptosis). wikipedia.org The proper regulation of MEK activity is therefore essential for normal cellular function, development, and maintaining tissue homeostasis. nih.govnih.gov

Overview of the RAS-RAF-MEK-ERK Signaling Cascade in Disease Pathogenesis

The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that acts as a major conduit for transmitting signals from extracellular stimuli, such as growth factors, to intracellular targets. nih.gov The pathway is initiated by the activation of RAS proteins, which then recruit and activate RAF kinases. RAF, in turn, phosphorylates and activates MEK, leading to the subsequent activation of ERK. anygenes.com

Dysregulation of this pathway is a frequent event in a wide array of human diseases, most notably in cancer. aging-us.comnih.gov Aberrant activation, often driven by genetic mutations in key components of the cascade, disrupts the normal control of cell growth and survival. anygenes.comfrontiersin.org For instance, mutations in RAS genes are estimated to occur in approximately 33% of all human cancers, while mutations in the BRAF gene are found in about 8% of tumors. nih.gov This persistent, uncontrolled signaling can lead to hallmarks of cancer, including unchecked proliferation and resistance to apoptosis. aging-us.commdpi.com Beyond cancer, genetic alterations that cause dysregulation of the RAS-MAPK pathway are also the underlying cause of a group of developmental disorders collectively known as RASopathies. nih.govnih.govmanchester.ac.uk

Contextualizing PD-0325901 (Mirdametinib) as a Second-Generation MEK Inhibitor

In response to the frequent hyperactivation of the RAS-RAF-MEK-ERK pathway in disease, significant research has focused on developing inhibitors that target its key kinases. PD-0325901, also known as Mirdametinib, emerged from these efforts as a highly potent and selective, second-generation MEK inhibitor. nih.govmedchemexpress.com It functions as a non-ATP-competitive inhibitor, binding to an allosteric site on the MEK1 and MEK2 enzymes. nih.govnih.gov

PD-0325901 was developed as an analog of the first-generation MEK inhibitor CI-1040, exhibiting improved potency and solubility. abmole.com The development of second-generation inhibitors was spurred by the need to overcome the limitations of earlier compounds, which often had insufficient potency or unfavorable pharmacological properties. targetedonc.comgoogle.com By specifically blocking the activity of MEK1 and MEK2, Mirdametinib prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade. medchemexpress.comclinicaltrials.govnih.gov This mechanism has demonstrated significant anti-cancer activity in preclinical models, particularly in tumors harboring activating mutations in BRAF or RAS. abmole.comnih.gov

Identification and Research Significance of PD-325901 3-Carboxylic Acid (PD-0315209) as a Key Metabolite

In the study of any therapeutic agent, understanding its metabolic fate is crucial. This compound, which is also identified by the code PD-0315209, is a primary metabolite of Mirdametinib (PD-0325901). aacrjournals.orgascopubs.org It is formed in the body following administration of the parent drug. aacrjournals.org

Data Tables

Table 1: Properties of this compound

Property Value Source
Alternate Name PD-0315209 aacrjournals.org
Molecular Formula C16H12F3IN2O5 scbt.com
Molecular Weight 496.18 g/mol scbt.com

| Classification | Metabolite of Mirdametinib (PD-0325901) | aacrjournals.orgascopubs.org |

Table 2: Key Molecules in the RAS-RAF-MEK-ERK Pathway

Molecule Type Function in Pathway
RAS Small GTPase Relays signals from cell surface receptors to RAF. anygenes.com
RAF Serine/Threonine Kinase Phosphorylates and activates MEK. anygenes.com
MEK Dual-Specificity Kinase Phosphorylates and activates ERK. aging-us.com

| ERK | Serine/Threonine Kinase | Phosphorylates numerous cytoplasmic and nuclear substrates to regulate cellular processes. aging-us.comwikipedia.org |

Properties

Molecular Formula

C₁₆H₁₂F₃IN₂O₅

Molecular Weight

496.18

Origin of Product

United States

Chemical and Metabolic Profile of Pd 325901 3 Carboxylic Acid Pd 0315209

In Vivo Formation and Metabolic Pathways of PD-0315209 from PD-0325901

Enzymatic Biotransformation Mechanisms (e.g., Carboxylesterases, UDP-Glucuronosyltransferases)

The conversion of PD-0325901 to its carboxylic acid metabolite, PD-0315209, is understood to be a hydrolytic process. While specific enzymatic pathways for this exact conversion are not extensively detailed in publicly available literature, this type of transformation is typically mediated by carboxylesterases. These enzymes are ubiquitously present in the body, particularly in the liver, and are responsible for the hydrolysis of a wide array of ester-containing compounds into their corresponding carboxylic acids and alcohols.

Further metabolism of PD-0325901 and its metabolites may involve conjugation reactions facilitated by enzymes such as UDP-glucuronosyltransferases (UGTs). Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of compounds, thereby facilitating their excretion from the body. It is plausible that both the parent compound and its carboxylic acid metabolite could be substrates for UGT enzymes, leading to the formation of glucuronide conjugates.

Pharmacological Activity of PD-0315209 (PD-325901 3-Carboxylic Acid)

Comparative Efficacy in Enzyme Inhibition Assays (e.g., Purified MEK1)

In direct enzyme inhibition assays using purified MEK1, PD-0315209 has demonstrated efficacy that is comparable to its parent compound, PD-0325901. aacrjournals.org This suggests that the structural modification from the parent drug to the carboxylic acid metabolite does not significantly compromise its ability to bind to and inhibit the MEK1 enzyme in a cell-free system.

Table 1: Comparative Efficacy of PD-0325901 and PD-0315209 in MEK1 Inhibition

CompoundTargetEfficacy
PD-0325901Purified MEK1Potent Inhibitor
PD-0315209Purified MEK1Comparable to PD-0325901 aacrjournals.org

Note: Specific IC50 values for PD-0315209 are not available in the reviewed literature.

Evaluation of Biological Activity in Cellular Systems (e.g., ERK Phosphorylation)

Despite its comparable activity against the isolated enzyme, PD-0315209 exhibits significantly reduced efficacy in cellular environments. aacrjournals.org A key measure of MEK inhibitor activity in cells is the reduction of phosphorylated ERK (pERK), the downstream target of MEK. Studies have shown that PD-0315209 is substantially less effective than PD-0325901 at diminishing ERK phosphorylation within tumor cells. aacrjournals.org This discrepancy between enzymatic and cellular activity suggests that factors such as cell permeability, intracellular concentration, or potential for efflux may play a significant role in the reduced cellular potency of the metabolite.

Table 2: Comparative Cellular Activity of PD-0325901 and PD-0315209

CompoundCellular EndpointActivity
PD-0325901ERK Phosphorylation InhibitionPotent
PD-0315209ERK Phosphorylation InhibitionSignificantly less effective than PD-0325901 aacrjournals.org

Research on Reported Discrepancies in Pharmacological Activity

Initial in vitro studies on purified enzymes presented a promising outlook for the metabolite. Specifically, when assayed against purified MEK1, PD-0315209 demonstrated comparable efficacy to the parent compound, PD-325901. aacrjournals.org This suggested that, on a fundamental biochemical level, the metabolite retained the ability to inhibit the target enzyme.

However, this comparable efficacy did not translate to cellular and in vivo models. aacrjournals.org Further research indicated that PD-0315209 was significantly less effective than PD-325901 at reducing the phosphorylation of ERK (extracellular signal-regulated kinase) in tumor cells. aacrjournals.org ERK phosphorylation is a key downstream marker of MEK activity, and its reduction is a primary indicator of the inhibitor's effectiveness. aacrjournals.org

This discrepancy was further confirmed in animal models. In a pharmacodynamic assay using C26 tumor-bearing mice, PD-0315209 was again found to be substantially less effective than its parent compound in reducing ERK phosphorylation. aacrjournals.org These findings led to the characterization of the carboxylic acid metabolite as "pharmacologically inactive" in some contexts, with its plasma area under the concentration-time curve values ranging from 18% to 40% of those of PD-325901 in rat studies. nih.gov

The table below summarizes the key research findings regarding the pharmacological activity of this compound (PD-0315209) in comparison to its parent compound, PD-325901.

Assay Type Target/Model Comparative Efficacy of PD-0315209 vs. PD-325901 Key Finding
In Vitro Enzyme AssayPurified MEK1ComparableThe metabolite retains inhibitory activity against the purified target enzyme. aacrjournals.org
Cellular AssayTumor CellsSignificantly Less EffectiveThe metabolite is less potent at inhibiting the MEK pathway within a cellular context. aacrjournals.org
In Vivo Pharmacodynamic AssayC26 Tumor-Bearing MiceSignificantly Less EffectiveThe reduced efficacy of the metabolite is confirmed in a living organism model. aacrjournals.org

These discrepancies highlight the importance of comprehensive pharmacological profiling that extends beyond simple enzyme assays to include cellular and in vivo models. The transformation of PD-325901 into its carboxylic acid metabolite represents a significant reduction in its effective pharmacological activity, despite the metabolite retaining some level of interaction with the purified target enzyme.

Molecular and Cellular Mechanism of Action of Pd 0325901 Parent Compound Context

Allosteric Inhibition of MEK1/2 Kinases

PD-0325901 functions as a non-ATP-competitive, allosteric inhibitor of both MEK1 and MEK2. aacrjournals.orgnih.govnews-medical.net Unlike inhibitors that compete with adenosine (B11128) triphosphate (ATP) for the kinase's active site, PD-0325901 binds to a unique, selective pocket adjacent to the ATP-binding site. news-medical.netresearchgate.net This allosteric binding induces a conformational change in the MEK enzyme, locking it in a catalytically inactive state. news-medical.net

This interaction prevents the phosphorylation of MEK by its upstream activator, RAF kinase, and also blocks MEK's own kinase activity, thereby preventing it from phosphorylating its only known substrates, ERK1 and ERK2. aacrjournals.orgnews-medical.netmdpi.com X-ray crystallography studies have shown that PD-0325901's binding involves key interactions with a triad (B1167595) of residues, including Lys97, Ser212, and Val127, within the allosteric pocket. researchgate.net This mode of inhibition is highly specific, as the allosteric site is not a conserved feature among other protein kinases, which accounts for the compound's high selectivity for MEK1/2. news-medical.netsigmaaldrich.com Recent studies suggest that allosteric MEK inhibitors like PD-0325901 act most potently on BRAF/MEK complexes rather than on free MEK, stabilizing the MEK activation loop in a conformation that is resistant to BRAF-mediated phosphorylation. rcsb.orgpnas.org

Impact on Downstream ERK Phosphorylation and MAPK Pathway Modulation

The primary and most direct consequence of MEK1/2 inhibition by PD-0325901 is the suppression of the phosphorylation and subsequent activation of ERK1 and ERK2 (also known as MAPK1 and MAPK3). aacrjournals.orgnih.gov This inhibitory effect is potent and sustained. In preclinical models, including human melanoma cells, treatment with PD-0325901 leads to a rapid, dose-dependent decrease in the levels of phosphorylated ERK (p-ERK). nih.govresearchgate.net This inhibition can be observed within 15 minutes of exposure and can persist for over 72 hours. researchgate.net

By blocking ERK activation, PD-0325901 effectively halts the downstream signaling cascade of the MAPK pathway. nih.govnih.gov This prevents the phosphorylation of numerous ERK substrates, such as the p90 ribosomal S6 kinase (p90RSK), and ultimately interferes with the regulation of gene transcription and protein synthesis involved in cell proliferation and survival. nih.govresearchgate.net Phosphoproteomic studies have confirmed that PD-0325901 treatment leads to decreased phosphorylation of proline-directed serine/threonine-proline (SP) and proline-x-serine-proline (PxSP) motifs, which are characteristic targets of ERK kinases. nih.govnih.gov In preclinical studies, doses of 2 mg BID or higher consistently caused over 60% suppression of p-ERK in tumor tissue. aacrjournals.org

Induction of G1-Phase Cell Cycle Arrest and Apoptosis in Preclinical Models

Inhibition of the MAPK pathway by PD-0325901 translates into significant anti-proliferative effects in preclinical cancer models. nih.govaacrjournals.org A primary mechanism for this growth inhibition is the induction of cell cycle arrest, predominantly in the G1 phase. nih.govresearchgate.net This G1 arrest is mediated by the modulation of key cell cycle regulatory proteins. nih.gov

Studies in melanoma and other cancer cell lines have shown that PD-0325901 treatment leads to a decrease in the expression of cyclin D1 and an upregulation of the cyclin-dependent kinase inhibitor p27Kip1. nih.govaacrjournals.orgresearchgate.net The downregulation of cyclin D1, a critical protein for G1 to S phase transition, combined with the increase in p27, leads to the hypophosphorylation of the retinoblastoma (Rb) protein. aacrjournals.orgresearchgate.net This prevents the release of E2F transcription factors, thereby blocking entry into the S phase and halting cell proliferation. aacrjournals.org

In addition to its cytostatic effects, PD-0325901 can also induce apoptosis, or programmed cell death, particularly with prolonged exposure or at higher concentrations. nih.govresearchgate.net The induction of apoptosis is associated with the modulation of apoptosis-regulating proteins, including the downregulation of anti-apoptotic proteins like Bcl-2 and survivin. nih.gov In hepatocellular and papillary thyroid carcinoma cells, treatment resulted in a dose-dependent increase in apoptosis, confirmed by the detection of cleaved PARP. researchgate.netresearchgate.net

Influence on Angiogenesis and Proangiogenic Cytokine Production (e.g., VEGF)

PD-0325901 also exhibits anti-angiogenic properties by inhibiting the production of key proangiogenic factors. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is often driven by signaling pathways that include MAPK. researchgate.net

Research has demonstrated that PD-0325901 can significantly inhibit the production and secretion of Vascular Endothelial Growth Factor (VEGF) and Interleukin 8 (IL-8), two potent proangiogenic cytokines, at a transcriptional level in melanoma cells. nih.govresearchgate.net By reducing the availability of these factors, PD-0325901 can suppress the formation of new blood vessels that tumors rely on for nutrient and oxygen supply. researchgate.netnih.gov In preclinical models, the combination of PD-0325901 with other inhibitors has been shown to suppress tumor-associated angiogenesis and inhibit the tube formation of human umbilical vein endothelial cells (HUVECs). researchgate.net

Molecular Interactions and Binding Affinities (e.g., IC50, Ki)

The potency of PD-0325901 is reflected in its low nanomolar binding affinities for its target kinases. It is a highly potent inhibitor, demonstrating approximately 50-fold greater potency than its predecessor, CI-1040. aacrjournals.org The compound has an apparent inhibition equilibrium constant (Ki app) of approximately 1 nmol/L against activated MEK1 and MEK2. aacrjournals.org

The half-maximal inhibitory concentration (IC50) values further underscore its potency. In cell-free assays, the IC50 for PD-0325901 has been reported to be 0.33 nM. selleckchem.com In cellular assays, it effectively inhibits cell growth and ERK phosphorylation in the low nanomolar range. For instance, the 50% growth inhibition (GI50) was determined to be 6.3 nmol/L for papillary thyroid carcinoma cells with a BRAF mutation and 11 nmol/L for those with a RET/PTC1 rearrangement. nih.govnih.gov

Table 1: Reported IC50/GI50 Values for PD-0325901

Assay Type Target/Cell Line Reported Value (nmol/L) Citation
Cell-Free Assay MEK 0.33 selleckchem.com
Cell Growth (GI50) Papillary Thyroid Carcinoma (BRAF mutant) 6.3 nih.govnih.gov
Cell Growth (GI50) Papillary Thyroid Carcinoma (RET/PTC1) 11 nih.govnih.gov
Cell-Free Assay Activated MEK1/2 ~1 (Ki app) aacrjournals.org

Preclinical Efficacy Studies and Therapeutic Exploration

Anti-proliferative Effects in In Vitro Cancer Models

The efficacy of PD-0325901 in halting the proliferation of cancer cells has been demonstrated across a diverse panel of human cancer cell lines. These in vitro studies are crucial for establishing the compound's potency and spectrum of activity.

In malignant melanoma, where mutations in the BRAF gene frequently lead to constitutive activation of the MAPK pathway, PD-0325901 has shown significant anti-proliferative effects. nih.govnih.gov Studies on a panel of human melanoma cell lines revealed that the compound potently inhibits cell growth irrespective of their BRAF or NRAS mutation status. nih.gov The growth-inhibitory properties were observed at nanomolar concentrations, indicating high potency. nih.govnih.gov The mechanism behind this growth inhibition involves a G1-phase cell cycle arrest and the subsequent induction of apoptosis. nih.govnih.gov

Table 1: In Vitro Anti-proliferative Activity of PD-0325901 in Human Melanoma Cell Lines IC50 represents the concentration required to inhibit cell growth by 50%.

Cell LineBRAF StatusIC50 (nM)
M14V600E Mutant20-50
A375PV600E Mutant20-50
ME10538V600E Mutant20-50
JR8V600E Mutant20-50
ME4405Wild-Type20-50
ME13923Wild-Type20-50

Data sourced from studies on the growth-inhibitory properties of PD-0325901. nih.gov

The MAPK pathway is also a critical driver in many cases of Non-Small Cell Lung Cancer. Preclinical investigations have explored the utility of MEK inhibition in this context. While clinical trials have been conducted, the foundational in vitro work demonstrated the potential of targeting this pathway. nih.gov For instance, combinatorial studies using PD-0325901 with other targeted agents, such as the SRC inhibitor Saracatinib, have been performed on large panels of NSCLC cell lines. nih.gov These studies showed that a significant percentage of NSCLC cell lines (68%) were sensitive to the combination, with IC50 values below 2 μM, suggesting that MEK inhibition is a viable strategy, particularly when combined with inhibitors of other key signaling pathways. nih.gov

In Head and Neck Squamous Cell Carcinoma, the PI3K/mTOR and MEK/ERK pathways are often co-activated. nih.gov Research has shown that HNSCC cell lines can exhibit variable sensitivity to inhibitors targeting only the PI3K/mTOR pathway. nih.govnih.gov Studies using HNSCC models resistant to a PI3K/mTOR inhibitor revealed that the addition of PD-0325901 could overcome this resistance. nih.gov The compound effectively inhibited ERK phosphorylation, a downstream marker of MEK activity. nih.gov This demonstrates that in cancers with complex signaling networks like HNSCC, targeting the MEK pathway with PD-0325901 can be a potent therapeutic strategy, especially in combination with other signaling inhibitors. nih.govnih.gov

The anti-proliferative effects of PD-0325901 have also been evaluated in other solid tumors, including breast and colon cancer. nih.gov The rationale for these investigations is based on the frequent activation of the MAPK pathway in these malignancies. researchgate.net Systematic screening of thousands of two-drug combinations across numerous breast and colorectal cancer cell lines has helped to identify contexts where MEK inhibitors like PD-0325901 might be most effective. nih.gov For example, studies have investigated its use against cell lines like the HT-29 colon carcinoma and the MCF-7 breast cancer line, providing foundational data for potential clinical applications in these diseases. researchgate.netclinicaltrials.gov

In Vivo Anti-tumor Activity in Xenograft Models

Following promising in vitro results, the efficacy of PD-0325901 was assessed in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies provide a more complex biological system to evaluate a drug's ability to inhibit tumor growth.

PD-0325901 has demonstrated significant in vivo anti-tumor activity in various xenograft models. nih.gov In melanoma, the compound effectively inhibited the growth of tumors derived from both BRAF-mutant (M14) and BRAF wild-type (ME8959) cell lines. nih.gov Similarly, in models of papillary thyroid carcinoma (PTC), oral administration of PD-0325901 potently suppressed or delayed tumor growth. nih.govnih.gov The effect was particularly pronounced in tumors harboring a BRAF mutation, where no tumor growth was detected after one week of treatment. nih.gov In HNSCC xenograft models, PD-0325901 potently inhibited tumorigenesis both when administered alone and in combination with a PI3K/mTOR inhibitor, enhancing anti-proliferative and apoptotic activity. nih.govnih.gov These in vivo studies confirm that the potent anti-proliferative effects observed in cell culture translate to significant tumor growth inhibition in animal models. nih.govnih.gov

Table 2: In Vivo Anti-Tumor Efficacy of PD-0325901 in Xenograft Models

Cancer TypeXenograft ModelOutcome
Malignant MelanomaM14 (BRAFV600E) subcutaneous xenograftSignificant, dose-dependent tumor growth inhibition. nih.gov
Papillary Thyroid CarcinomaOrthotopic xenograft (BRAF mutant cells)No tumor growth detected after 1 week of administration. nih.gov
Papillary Thyroid CarcinomaOrthotopic xenograft (RET/PTC1 rearranged cells)58% reduction in average tumor volume compared to controls. nih.gov
Head and Neck Squamous Cell CarcinomaUMSCC-1 xenograftPotent inhibition of tumor growth. nih.gov

Pharmacodynamic Biomarker Modulation in Tumor Tissues (e.g., pERK, Ki-67)

In preclinical and clinical studies, the primary compound, PD-0325901, has been evaluated for its ability to modulate key biomarkers of cell signaling and proliferation within tumor tissues. The primary carboxylic acid metabolite, however, has demonstrated significantly lower activity.

One of the major metabolic products of PD-0325901 is the carboxylic acid metabolite, PD-0315209. While this metabolite showed comparable efficacy to the parent compound when tested against purified MEK1, it was found to be substantially less effective than PD-0325901 at reducing the phosphorylation of ERK (pERK) in tumor cells and in pharmacodynamic assays using tumor-bearing mouse models. Studies in rats described the carboxylic acid metabolite as pharmacologically inactive, with plasma concentrations reaching 18% to 40% of the parent compound.

The parent compound, PD-0325901, effectively modulates biomarkers downstream of MEK. As a potent inhibitor of MEK1/2, its primary pharmacodynamic effect is the suppression of pERK. In clinical studies involving patients with advanced cancers, doses of 2 mg twice daily or higher consistently produced greater than 60% suppression of pERK in melanoma tumor tissue. This inhibition of the MAPK pathway also leads to reduced cell proliferation, as measured by the biomarker Ki-67. In one study, fifteen patients demonstrated significant decreases of 50% or more in Ki-67 expression in tumor biopsies following treatment.

BiomarkerEffect Observed (with PD-0325901)Tumor Type/ModelKey Finding
Phosphorylated ERK (pERK)SuppressionMelanoma>60% suppression at doses ≥2 mg BID.
Ki-67ReductionMelanoma≥50% decrease in 15 patients.
pERKInhibitionRat Liver and LungDose-dependent inhibition after single oral or IV doses.
pERKReduced Phosphorylation (by Metabolite)Tumor Cells / C26 Mouse ModelThe carboxylic acid metabolite was significantly less effective than the parent compound.

Investigation in Non-Oncological Preclinical Models

Beyond oncology, the mechanism of MEK inhibition by PD-0325901 has prompted its investigation in a variety of other disease models.

Preclinical research indicates a potential role for PD-0325901 in promoting the repair of myelin, the protective sheath around nerve fibers that is damaged in diseases like multiple sclerosis. In vivo studies using mouse models of drug-induced demyelination have shown that PD-0325901 promotes myelin recovery. This suggests that inhibiting the MEK pathway could be a therapeutic strategy for enhancing remyelination processes following demyelinating injury.

PD-0325901 has been identified as a key small molecule for enhancing the efficiency of cellular reprogramming and maintaining the pluripotency of stem cells. It is frequently used in combination with other inhibitors to generate and sustain induced pluripotent stem cells (iPSCs) in an undifferentiated, or "ground," state.

The compound has been shown to increase the efficiency of reprogramming fibroblasts into iPSCs, particularly when used with an ALK5 inhibitor such as SB431542. Furthermore, when combined with a GSK3 inhibitor (CHIR99021) and an ALK5 inhibitor (A83-01), PD-0325901 can help generate "ground state" iPSCs from somatic cells. This MEK inhibitor also supports the self-renewal of mouse embryonic stem cells by boosting the expression of pluripotency genes.

Compound CombinationCell TypeReported Effect
PD-0325901 + SB431542 (ALK5 inhibitor)Human FibroblastsIncreases reprogramming efficiency to iPSCs.
PD-0325901 + CHIR99021 (GSK3 inhibitor) + A83-01 (ALK5 inhibitor)Somatic CellsGenerates "ground state" iPSCs.
PD-0325901 + CHIR99021 (GSK3 inhibitor)Mouse Embryonic Stem CellsMaintains undifferentiated state in the absence of LIF.
PD-0325901 + Vitamin CMouse Embryonic Stem CellsSustains an undifferentiated and hypomethylated state.

Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by the growth of tumors along nerves (neurofibromas). The disease results from mutations in the NF1 gene, which leads to overactivation of the Ras signaling pathway, a pathway in which MEK is a critical component.

Preclinical studies using the Nf1 (flox/flox); Dhh-Cre mouse model, which develops neurofibromas, have demonstrated the efficacy of PD-0325901. Early administration of the compound significantly delayed the development of neurofibromas compared to controls. In mice with established tumors, treatment with PD-0325901 resulted in neurofibroma shrinkage. This effect was observed even at low doses, which also correlated with a decrease in tumor cell proliferation. Pharmacodynamic analysis confirmed that the treatment effectively reduced levels of phosphorylated ERK in the target tissues. These findings highlight how genetically engineered mouse models can be instrumental in guiding the design of clinical trials for NF1.

Study ParameterMouse ModelKey Finding
Early InterventionNf1 (flox/flox); Dhh-CreSignificantly delayed neurofibroma development.
Treatment of Established TumorsNf1 (flox/flox); Dhh-CreResulted in neurofibroma shrinkage.
Low-Dose EfficacyNf1 (flox/flox); Dhh-CreLow doses achieved tumor shrinkage equivalent to higher doses.
Pharmacodynamic EffectNf1 (flox/flox); Dhh-CreReduced levels of phosphorylated ERK (pERK).

Structure Activity Relationship Sar and Chemical Modifications

Design Principles for MEK Inhibitors based on the Benzhydroxamate Scaffold

The development of MEK inhibitors based on the benzhydroxamate scaffold was a significant advancement in the pursuit of agents targeting the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in a variety of human cancers, making it a prime target for therapeutic intervention. The core design principle for these inhibitors revolves around creating a molecule that can selectively bind to and inhibit the activity of MEK1 and MEK2 kinases.

Influence of Diphenylamine (B1679370) Core and Hydroxamate Side Chain Modifications on Potency and Selectivity

The potency and selectivity of benzhydroxamate-based MEK inhibitors are significantly influenced by modifications to both the diphenylamine core and the hydroxamate side chain. Optimization of these two key structural components was a critical step in the development of highly effective second-generation inhibitors.

The diphenylamine core serves as a crucial anchor for the molecule within the MEK binding pocket. Modifications to this core structure, such as the introduction of halogen atoms, were found to enhance the inhibitory activity of the compounds. For instance, the presence of fluorine and iodine atoms on the phenyl rings of the diphenylamine core in PD-0325901 contributes to its high potency.

Similarly, the hydroxamate side chain plays a pivotal role in the molecule's interaction with the MEK enzyme. Alterations to this side chain were explored to improve not only potency but also pharmacokinetic properties like solubility and metabolic stability. The substitution of a simple alkyl group with a 2,3-dihydroxypropoxy group in PD-0325901, for example, was a key modification that enhanced its pharmaceutical properties compared to its predecessors.

Comparative SAR Analysis with Predecessor Compounds (e.g., CI-1040)

A comparative structure-activity relationship (SAR) analysis between PD-0325901 and its predecessor, CI-1040, highlights the chemical refinements that led to a more potent and pharmaceutically viable drug candidate. google.com Both compounds share the benzhydroxamate scaffold and a diphenylamine core, but key structural differences account for their distinct pharmacological profiles. google.com

CI-1040 was the first MEK inhibitor to enter clinical trials, demonstrating in vivo activity in preclinical models. google.com However, its development was halted due to poor aqueous solubility and rapid clearance, leading to suboptimal exposure in patients. google.com

The development of PD-0325901 addressed these limitations through strategic chemical modifications. google.com A significant change was the replacement of the 2-chloro-4-iodophenylamino moiety in CI-1040 with a 2-fluoro-4-iodophenylamino group in PD-0325901. google.com More importantly, the N-cyclopropylmethoxy side chain of CI-1040 was substituted with an N-(2,3-dihydroxypropoxy) side chain in PD-0325901. google.com This modification not only improved solubility and metabolic stability but also significantly enhanced its potency against MEK. reagentsdirect.com In vitro, PD-0325901 demonstrated subnanomolar potency against MEK1 and MEK2, a significant improvement over CI-1040. reagentsdirect.com

The following table provides a comparative overview of the key properties of CI-1040 and PD-0325901.

FeatureCI-1040PD-0325901
Chemical Name 2-(2-Chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamideN-(2,3-dihydroxy-propoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide
Potency Less potentSignificantly more potent (subnanomolar) reagentsdirect.com
Solubility PoorImproved
Metabolic Stability LowerGreater reagentsdirect.com
Clinical Development Terminated due to poor exposure google.comAdvanced to clinical trials reagentsdirect.com

Chemical Strategies for Prodrug Development and Targeted Delivery of MEK Inhibitors

To enhance the therapeutic index of MEK inhibitors, various prodrug and targeted delivery strategies have been explored. These approaches aim to improve drug delivery to tumor tissues while minimizing exposure to healthy cells.

Integration of Cleavable Linkers and Conjugates (e.g., RGD-Conjugates)

One promising strategy involves the conjugation of MEK inhibitors to targeting moieties via cleavable linkers. These linkers are designed to be stable in systemic circulation but are cleaved under specific conditions within the tumor microenvironment, releasing the active drug.

A notable example is the use of RGD (arginine-glycine-aspartic acid) peptide conjugates. RGD peptides selectively bind to αvβ3 integrins, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells. By conjugating a MEK inhibitor to an RGD peptide, the drug can be preferentially delivered to the tumor site. The linker connecting the drug and the targeting peptide is a critical component of these conjugates, and its design can influence the release kinetics of the active inhibitor.

Role of Carboxylic Acid Moieties in Prodrug Design and Bioconversion

Carboxylic acid moieties play a dual role in the context of MEK inhibitors, influencing both prodrug design and the metabolic fate of the parent compound. In prodrug design, a carboxylic acid group can be introduced to improve aqueous solubility or to serve as a handle for conjugation to a promoiety.

Interestingly, the metabolism of PD-0325901 involves the formation of a carboxylic acid derivative. One of the major metabolites of PD-0325901 is the carboxylic acid metabolite, PD-0315209, which is also known as PD-325901 3-Carboxylic Acid. aacrjournals.org This bioconversion highlights the in vivo processing of the parent drug. While PD-0315209 showed comparable efficacy to PD-0325901 against purified MEK1 in enzymatic assays, it was found to be significantly less effective at inhibiting ERK phosphorylation within tumor cells. aacrjournals.org In some contexts, this carboxylic acid metabolite has been described as pharmacologically inactive. nih.gov This reduced cellular activity of the metabolite underscores the importance of the parent compound's structure for optimal therapeutic effect and suggests that the conversion to the carboxylic acid is a deactivation step.

Advanced Analytical and Bioanalytical Methodologies for Research

Quantification of PD-0325901, PD-0315209 (PD-325901 3-Carboxylic Acid), and Related Analogs in Biological Matrices

Accurate quantification of a drug and its metabolites in biological fluids and tissues is fundamental to understanding its pharmacokinetic profile.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the primary methodology for the sensitive and specific quantification of PD-0325901 and its main metabolite, this compound (also known as PD-0315209), in various biological matrices. clinicaltrials.gov This approach is essential for pharmacokinetic analyses in both preclinical and clinical studies.

In toxicokinetic studies conducted in rats, plasma concentrations of PD-0325901 and its carboxylic acid metabolite were determined following oral and intravenous administration. nih.gov These studies revealed that the systemic exposure to the pharmacologically inactive carboxylic acid metabolite, as measured by the plasma area under the concentration-time curve (AUC), ranged from 18% to 40% of the parent compound, PD-0325901. nih.gov Clinical trial protocols also specify the use of LC-MS to investigate the pharmacokinetics, including peak plasma concentration (Cmax) and trough concentration (Cmin), of both PD-0325901 and its metabolite, PD-0315209. clinicaltrials.gov

The general workflow for such an analysis involves:

Sample Preparation: Extraction of the analytes from the biological matrix (e.g., plasma, serum, tissue homogenate) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Use of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the parent drug from its metabolite and other endogenous matrix components. Reversed-phase chromatography is commonly employed for moderately polar compounds. ualberta.ca

Mass Spectrometric Detection: Detection and quantification using a mass spectrometer, typically a triple quadrupole (TQ-MS) instrument operating in multiple-reaction monitoring (MRM) mode. mdpi.commdpi.com This detection method provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

For carboxylic acid-containing metabolites like this compound, chemical derivatization can be employed to improve ionization efficiency and detection sensitivity, although direct analysis is also common. mdpi.com

PD-0325901 is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers of a chiral drug can exhibit significant differences in pharmacological, toxicological, and pharmacokinetic properties, methods for their separation and analysis are critical. koreascience.kr High-performance liquid chromatography (HPLC) is the most widely used technique for chiral separations. csfarmacie.cz

The primary strategies for the enantiomeric analysis of chiral carboxylic acids via HPLC include:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the racemic mixture is separated on an HPLC column that contains a single enantiomer of a chiral selector immobilized on the stationary support. chiralpedia.com For carboxylic acids, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns based on cellulose (B213188) or amylose (B160209) derivatives are widely applicable and can separate a broad range of chiral compounds. csfarmacie.cz

Macrocyclic Antibiotic-based CSPs: These CSPs, such as those based on vancomycin (B549263) or teicoplanin, are particularly effective for separating chiral amino acids and carboxylic acids. csfarmacie.cz

Indirect Separation via Chiral Derivatization: In this method, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral (achiral) HPLC column. chiralpedia.comnih.gov This approach requires that the analyte has a suitable functional group for derivatization, such as the carboxylic acid group in this compound. chiralpedia.com

Pharmacodynamic Biomarker Assessment Techniques

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its intended target and eliciting the expected biological effect. For a MEK inhibitor like PD-0325901, these assessments focus on the modulation of the MAPK signaling pathway and downstream cellular processes like proliferation.

Immunohistochemistry (IHC) is a powerful technique used to visualize the presence and location of specific proteins within tissue sections. In the context of PD-0325901 research, it is a cornerstone for assessing pharmacodynamic effects directly in tumor tissue from both preclinical models and clinical trial patients. aacrjournals.orgnih.gov

Phosphorylated ERK (pERK): As PD-0325901's mechanism of action is to inhibit MEK, the direct downstream effect is a reduction in the phosphorylation of ERK. aacrjournals.org IHC using an antibody specific to the phosphorylated forms of ERK (pERK) is used as a direct biomarker of target engagement. A significant decrease in pERK staining intensity in post-treatment tumor biopsies compared to pre-treatment samples provides proof of the drug's mechanism. aacrjournals.org In clinical studies, a semi-quantitative scoring system, considering both the staining intensity and the percentage of positive cells, can be used to evaluate pERK levels. asco.org

Ki-67: The Ki-67 protein is a well-established marker of cellular proliferation. aacrjournals.org IHC analysis of Ki-67 is used to measure the anti-proliferative effect of PD-0325901. A reduction in the percentage of Ki-67-positive tumor cells following treatment indicates a desired pharmacodynamic response. aacrjournals.orgnih.gov

Western blot is a fundamental and widely used technique to detect and quantify specific proteins in a sample, making it ideal for confirming the inhibition of signaling pathways. researchgate.netnih.gov In numerous studies, Western blotting has been employed to verify the inhibitory effect of PD-0325901 on the MEK/ERK pathway by measuring the levels of pERK. researchgate.netnih.govresearchgate.netnih.gov

The typical finding from these analyses is a substantial and dose-dependent reduction in phosphorylated ERK1/2 levels in cells or tissues treated with PD-0325901, while the total levels of ERK1/2 protein remain unchanged. researchgate.netresearchgate.net This demonstrates a specific inhibition of the kinase's activity rather than an effect on protein expression. Studies have used this method to show pERK inhibition in various matrices, including human umbilical vein endothelial cells (HUVECs), melanoma cell lines, and normal tissues like liver and lung from animal models. nih.govnih.govresearchgate.net

To gain a more global and unbiased view of the molecular consequences of MEK inhibition, advanced mass spectrometry-based quantitative proteomics and phosphoproteomics are utilized. These techniques allow for the simultaneous quantification of thousands of proteins and phosphorylation sites, providing a comprehensive snapshot of the cellular response to PD-0325901. nih.gov

In a notable study analyzing the effects of PD-0325901 in mouse tissues, a multiplexed isobaric tag-based (TMT10-plex) quantitative proteomics and phosphoproteomics approach was used. nih.gov This allowed for the simultaneous analysis of samples from control and drug-treated animals.

Key findings from such phosphoproteomic analyses include:

Comprehensive Quantification: In kidney tissue, this method quantified over 10,500 phosphorylation events. nih.gov

Pathway-Specific Inhibition: Analysis of phosphorylation motifs revealed that PD-0325901 treatment significantly decreased phosphorylation levels at sites with PxSP and SP motifs, which are known consensus sequences for ERK, consistent with on-target inhibition. nih.gov

Target Identification: The analysis identified direct targets of MEK inhibition. Phosphotyrosine peptide enrichment specifically showed a decrease in the phosphorylation of MAPK1 (ERK2) and MAPK3 (ERK1), the direct substrates of MEK. nih.gov

The table below summarizes the key data from the quantitative proteomics and phosphoproteomics study of PD-0325901 effects in mouse kidney tissue.

These advanced techniques provide a deep and unbiased analysis of the drug's effect on cellular signaling networks, complementing more traditional, targeted methods like Western blot and IHC.

Table of Compounds

In Vitro Cellular Assays for Functional Characterization (e.g., MTT, XTT)

While specific data from MTT or XTT proliferation assays focused solely on PD-0315209 are not extensively documented in publicly available research, its functional activity has been characterized through other critical cellular assays, primarily by comparing its effects to the parent compound, PD-0325901.

Detailed Research Findings

Research has demonstrated a significant difference between the enzymatic and cellular activities of PD-0315209. In enzymatic assays using purified MEK1, PD-0315209 shows efficacy comparable to that of its parent compound, PD-0325901. aacrjournals.org This indicates that on a molecular level, the carboxylic acid metabolite can interact with and inhibit the MEK1 enzyme directly.

However, this potent enzymatic activity does not translate to equivalent efficacy in a cellular environment. Studies have consistently shown that PD-0315209 is substantially less effective than PD-0325901 at inhibiting the phosphorylation of ERK (Extracellular signal-regulated kinase) within tumor cells. aacrjournals.org ERK is a direct downstream target of MEK, and its phosphorylation is a critical step in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. The reduced ability of PD-0315209 to suppress pERK levels in cellular contexts suggests that factors such as cell permeability or intracellular metabolism may limit its functional activity.

One study noted that the active metabolite, PD-0315209, contributes only about 3% to the total MEK inhibition observed in vivo, further highlighting its lower cellular potency compared to the parent drug. nih.gov This disparity between enzymatic and cellular assay results is a crucial finding in the functional characterization of PD-0315209.

Below is an interactive data table summarizing the comparative functional activity of PD-0315209 and its parent compound, PD-0325901.

CompoundAssay TypeTargetRelative EfficacyKey Findings
PD-0315209 Enzymatic AssayPurified MEK1Comparable to PD-0325901Potent inhibitor of the isolated enzyme. aacrjournals.org
PD-0315209 Cellular AssayERK Phosphorylation in Tumor CellsSignificantly less effective than PD-0325901Reduced ability to inhibit the MEK-ERK pathway within a cellular environment. aacrjournals.org
PD-0325901 Enzymatic AssayPurified MEK1HighPotent inhibitor of the isolated enzyme. aacrjournals.org
PD-0325901 Cellular AssayERK Phosphorylation in Tumor CellsHighEffectively suppresses the MEK-ERK pathway in cells. aacrjournals.org

Combination Therapeutic Strategies in Preclinical Research

Rationale for Combining MEK Inhibitors with Other Targeted Agents

The primary rationale for combining MEK inhibitors with other targeted agents stems from the complex and interconnected nature of cancer cell signaling. nih.gov When the MAPK pathway is inhibited, cancer cells can often activate alternative survival pathways to circumvent the blockade. nih.gov This phenomenon, known as feedback activation or pathway crosstalk, is a common mechanism of drug resistance. nih.gov For instance, inhibition of the MAPK pathway can sometimes lead to the activation of the PI3K/AKT/mTOR pathway, another crucial signaling cascade for cell growth and survival. nih.gov By simultaneously targeting both MEK and a component of a compensatory pathway, it is possible to achieve a more comprehensive and durable inhibition of cancer cell proliferation and survival. nih.gov This dual-targeting strategy aims to prevent the cancer cells from escaping the effects of a single agent, thereby leading to synergistic growth inhibition and, in some cases, apoptosis. nih.govharvard.edu Preclinical studies have shown that such combinations can be effective in various cancer models, including those that are resistant to single-agent therapies. nih.govnih.gov

Synergistic Effects with PI3K/mTOR Pathway Inhibitors

The combination of MEK inhibitors with inhibitors of the PI3K/mTOR pathway has been extensively investigated in preclinical models and represents a promising strategy for various cancer types. nih.govnih.govresearchgate.net

In preclinical studies involving colorectal cancer cell lines, the combination of the MEK inhibitor PD0325901 with the dual mTOR/PI3K inhibitor NVP-BEZ235 or the specific PI3K inhibitor GDC-0941 resulted in significant synergistic growth inhibition. nih.gov Similarly, in models of head and neck squamous cell carcinoma (HNSCC), the MEK inhibitor PD-0325901 was shown to overcome resistance to the PI3K/mTOR inhibitor PF-05212384, leading to enhanced anti-tumor effects. nih.gov In a genetically engineered mouse model of ovarian cancer, the combination of PD-0325901 with the PI3K/mTOR inhibitor PF-04691502 led to the regression of tumors in vivo. researchgate.net

Preclinical Efficacy of MEK and PI3K/mTOR Inhibitor Combinations
MEK InhibitorPI3K/mTOR InhibitorCancer ModelObserved EffectSource
PD0325901NVP-BEZ235 (dual mTOR/PI3K inhibitor)Colorectal cancer cell linesSynergistic growth inhibition nih.gov
PD0325901GDC-0941 (PI3K inhibitor)Colorectal cancer cell linesMarked synergistic growth inhibition nih.gov
PD-0325901PF-05212384 (dual PI3K/mTOR inhibitor)Head and neck squamous cell carcinomaOvercame resistance and enhanced anti-tumor effects nih.gov
PD-0325901PF-04691502 (dual PI3K/mTOR inhibitor)Ovarian cancer (mouse model)Tumor regression researchgate.net

The molecular basis for the synergy between MEK and PI3K/mTOR inhibitors lies in the intricate crosstalk between the MAPK and PI3K/AKT/mTOR signaling pathways. These two pathways are often co-activated in cancer and can regulate each other through feedback loops. nih.gov Inhibition of MEK alone can sometimes lead to a compensatory activation of the PI3K/AKT pathway, thus limiting the therapeutic efficacy. nih.gov

Preclinical studies have demonstrated that combining a MEK inhibitor with a PI3K or dual PI3K/mTOR inhibitor leads to a more profound and sustained inhibition of downstream signaling molecules. For instance, in colorectal cancer cells, the combination of PD0325901 with a PI3K inhibitor resulted in enhanced inhibition of S6 phosphorylation, a downstream effector of the mTOR pathway. nih.gov In HNSCC models, while the PI3K/mTOR inhibitor PF-384 alone did not completely attenuate ERK phosphorylation, the addition of the MEK inhibitor PD-0325901 led to a strong inhibition of MEK/ERK targets. nih.gov This dual blockade prevents the cell from utilizing the alternative pathway for survival and proliferation. Furthermore, the combination of MEK and MDM2 inhibitors has been shown to synergistically induce the expression of pro-apoptotic proteins like PUMA and BIM. harvard.edu

The combination of MEK and PI3K/mTOR inhibitors has shown particular promise in preclinical models of resistant cancers. In HNSCC cell lines that exhibited relative resistance to the PI3K/mTOR inhibitor PF-384, the addition of the MEK inhibitor PD-0325901 was able to overcome this resistance and enhance the anti-tumor effects in vivo. nih.gov The resistance to the PI3K/mTOR inhibitor in these models was associated with the co-activation of the MEK/ERK pathway, which was effectively blocked by PD-0325901. nih.gov

In KRAS mutant cancers, which are notoriously difficult to treat, strategies combining MEK inhibitors with agents targeting apoptotic pathways are being explored. nih.gov For example, the combination of the MEK inhibitor pimasertib (B605615) and the MDM2 inhibitor SAR405838 was synergistic in KRAS mutant non-small cell lung cancer (NSCLC) and colorectal carcinoma models, leading to apoptosis, in vitro growth inhibition, and in vivo tumor regression. nih.gov However, acquired resistance to this combination was often associated with the acquisition of TP53 mutations, highlighting the ongoing challenges in overcoming tumor evolution. nih.gov

Combinations with RAF Inhibitors

The combination of MEK inhibitors with RAF inhibitors is a clinically established strategy, particularly in BRAF-mutant melanoma. The rationale for this "vertical" inhibition of the same signaling pathway is to achieve a more complete shutdown of the MAPK cascade and to prevent or delay the onset of resistance.

In preclinical models, combining the MEK inhibitor PD-0325901 with the RAF inhibitor PF-04880594 was shown to prevent the hyperplastic effects induced by the RAF inhibitor alone. researchgate.net This is significant because RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF, leading to proliferative side effects. The addition of a MEK inhibitor mitigates this paradoxical activation.

Integration with PD-1/PD-L1 Axis Blockade in Preclinical Models

There is a growing body of preclinical evidence suggesting that MEK inhibitors can enhance the efficacy of immune checkpoint blockade, specifically inhibitors of the PD-1/PD-L1 axis. The ERK pathway has been shown to regulate the expression of PD-L1 on tumor cells. nih.gov

In preclinical models of non-small cell lung carcinoma (NSCLC), the MEK inhibitor PD0325901 was found to strongly enhance the efficacy of a PD-1 antibody both in vitro and in vivo. nih.gov Mechanistically, PD0325901 was shown to downregulate the expression of PD-L1 on NSCLC cells and increase the infiltration and function of CD3+ T cells within the tumor. nih.gov In syngeneic mouse models of Kras/p53-driven lung cancer, the combination of a MEK inhibitor with anti-PD-1 or anti-PD-L1 antibodies resulted in synergistic anti-tumor responses and prolonged survival compared to single-agent therapies. nih.gov This effect was associated with a reduction in myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. nih.gov

Effects of Combining MEK Inhibitors with PD-1/PD-L1 Blockade in Preclinical Models
MEK InhibitorImmune Checkpoint InhibitorCancer ModelKey FindingsSource
PD0325901Anti-PD-1 antibodyNon-small cell lung carcinoma (NSCLC)Enhanced efficacy, downregulated tumor PD-L1, increased T-cell infiltration and function. nih.gov
Trametinib (B1684009)Anti-PD-1 or Anti-PD-L1 antibodiesKras/p53-driven lung cancer (mouse model)Synergistic anti-tumor response, prolonged survival, reduced myeloid-derived suppressor cells. nih.gov

Co-targeting with CK2 Inhibitors

Recent preclinical studies have begun to explore the combination of MEK inhibitors with inhibitors of protein kinase CK2, a ubiquitously expressed serine/threonine kinase that is often overexpressed in cancer and contributes to cell growth, proliferation, and survival.

In preclinical models of head and neck squamous cell carcinoma (HNSCC), combining the CK2 inhibitor CX-4945 with the MEK inhibitor PD-0325901 demonstrated a strategy to overcome resistance. nih.gov While the CK2 inhibitor alone showed some anti-tumor activity, it also led to a compensatory activation of the MEK-ERK-AP-1 pathway, which contributed to drug resistance. nih.gov The addition of PD-0325901 effectively blocked this escape mechanism, resulting in enhanced anti-tumor effects in vivo. nih.gov This highlights the potential for co-targeting CK2 and MEK to create a more effective therapeutic strategy in certain cancer types.

Mechanisms of Resistance to Mek Inhibition and Strategies for Overcoming Them in Preclinical Contexts

Identification of Intrinsic and Acquired Resistance Pathways in Preclinical Models

Preclinical models have been pivotal in identifying the diverse mechanisms through which tumor cells evade the cytotoxic effects of MEK inhibition. These resistance pathways can be broadly categorized as either intrinsic (pre-existing) or acquired (developing as a consequence of therapy).

Intrinsic Resistance: A primary factor in intrinsic resistance is the presence of co-activating mutations in signaling pathways parallel to the MAPK cascade. For instance, in head and neck squamous cell carcinoma (HNSCC) models, tumors with genomic alterations in receptor tyrosine kinases (RTKs), PIK3CA, or HRAS that converge on the PI3K/Akt/mTOR pathway exhibit variable sensitivity to MEK inhibition. nih.gov In some preclinical models, inherent resistance has been linked to the downregulation of negative regulators of the MAPK pathway, leading to a constitutively active state that is less susceptible to MEK inhibitors.

Acquired Resistance: Acquired resistance to MEK inhibitors frequently involves genetic alterations that directly impact the drug's target or reactivate the MAPK pathway. One of the most well-documented mechanisms is the emergence of secondary mutations within the MEK1 or MEK2 genes themselves. nih.gov These mutations often occur in the allosteric binding pocket of the MEK protein, the site where non-ATP competitive inhibitors like PD-0325901 bind. aacrjournals.orgaacrjournals.org Such mutations can prevent the inhibitor from binding effectively, thereby restoring MEK kinase activity and downstream signaling. aacrjournals.org

In preclinical studies involving KRAS-mutant cancer cell lines (breast, colon), continuous exposure to PD-0325901 led to the development of resistant cell populations. aacrjournals.org Genetic analysis of these resistant lines revealed the acquisition of mutations in the allosteric binding pocket of MEK. aacrjournals.org This suggests that under the selective pressure of MEK inhibition, tumor cells can evolve to a state where the drug target is altered, rendering the inhibitor ineffective.

Another significant mechanism of acquired resistance is the amplification of upstream oncogenes, such as BRAF or KRAS. nih.govnih.gov This amplification leads to an overwhelming influx of signaling to MEK, which can surmount the inhibitory effects of the drug. Furthermore, some preclinical models have demonstrated that resistance can arise from enhancer reprogramming, an epigenetic mechanism that alters the transcriptional landscape of the cell to promote survival in the presence of the MEK inhibitor. nih.gov

Mechanism of Resistance Description Preclinical Model Examples Reference
Intrinsic Pre-existing cellular characteristics that confer resistance to MEK inhibition.HNSCC models with co-activation of PI3K/Akt/mTOR pathway. nih.gov
Acquired (On-Target) Genetic alterations in the MEK1/2 genes that prevent inhibitor binding.KRAS-mutant breast and colon cancer cell lines with mutations in the MEK allosteric binding pocket. aacrjournals.orgaacrjournals.org
Acquired (Upstream) Amplification of upstream oncogenes like BRAF or KRAS.Colon cancer and melanoma models. nih.govnih.gov
Acquired (Epigenetic) Enhancer reprogramming leading to altered gene expression.Patient-derived ovarian cancer models. nih.gov

Role of Upstream and Downstream Signaling Alterations in Resistance Development

The development of resistance to MEK inhibition is intricately linked to the dynamic rewiring of cellular signaling networks, both upstream and downstream of MEK.

Upstream Signaling Alterations: A common theme in acquired resistance is the reactivation of the MAPK pathway through various upstream mechanisms. nih.govnih.gov This can occur through the upregulation of receptor tyrosine kinases (RTKs) such as FGFR, EGFR, and MET. nih.govresearchgate.net In some preclinical models, inhibition of MEK leads to a feedback loop that results in the increased expression and activation of these RTKs. unclineberger.org This, in turn, reactivates RAS and RAF signaling, ultimately leading to the phosphorylation of MEK and ERK despite the presence of the inhibitor. For example, in B-RAF V600E mutant melanoma models, acquired resistance to BRAF inhibitors (which also target the MAPK pathway) can be mediated by enhanced activation of fibroblast growth factor receptor 3 (FGFR3) signaling, leading to Ras and subsequent MEK/ERK reactivation. nih.gov

Downstream Signaling Alterations: Even when MEK is effectively inhibited, cancer cells can develop resistance by activating downstream effectors or parallel survival pathways. One such mechanism involves the p90 ribosomal S6 kinase (p90RSK), a downstream effector of ERK. researcher.life In some models, MEK inhibition fails to suppress p90RSK activation, which can then contribute to tumor progression and therapy resistance by destabilizing tumor-suppressive complexes. researcher.life

Furthermore, resistance to MEK inhibition can be associated with the upregulation of anti-apoptotic proteins. For instance, myeloid cell leukemia-1 (MCL-1) has been identified as a potential contributor to resistance against the MEK inhibitor selumetinib (B1684332) in breast cancer models. researcher.life The inhibition of MEK can lead to a compensatory upregulation of MCL-1, which promotes cell survival.

Signaling Alteration Description Key Molecules Involved Preclinical Context Reference
Upstream Reactivation of the MAPK pathway through increased signaling from cell surface receptors.Receptor Tyrosine Kinases (FGFR, EGFR, MET), RasB-RAF V600E mutant melanoma, Triple-negative breast cancer nih.govresearchgate.netunclineberger.org
Downstream Activation of signaling molecules downstream of MEK or in parallel pathways to promote survival.p90 ribosomal S6 kinase (p90RSK), Myeloid cell leukemia-1 (MCL-1)Glioblastoma, Breast cancer researcher.life

Rational Design of Combination Therapies to Circumvent Resistance

The understanding of resistance mechanisms has paved the way for the rational design of combination therapies aimed at preventing or overcoming resistance to MEK inhibitors in preclinical settings.

A key strategy is the vertical inhibition of the MAPK pathway, where inhibitors targeting different nodes of the same pathway are combined. For instance, in preclinical models where resistance to MEK inhibitors arises from mutations in the MEK allosteric pocket, the cells often remain dependent on the MAPK pathway. aacrjournals.org In such cases, combining a MEK inhibitor with an inhibitor of the downstream kinase ERK has shown efficacy. aacrjournals.org

Another approach involves the co-targeting of parallel survival pathways. Given the frequent co-activation of the PI3K/Akt/mTOR pathway in tumors resistant to MEK inhibition, the combination of a MEK inhibitor like PD-0325901 with a PI3K/mTOR inhibitor has been investigated. nih.gov In HNSCC xenograft models, this combination demonstrated enhanced anti-proliferative, apoptotic, and anti-angiogenic activity compared to either agent alone. nih.gov Similarly, combining PD-0325901 with a CK2 inhibitor has been shown to overcome resistance in HNSCC models where CK2 inhibition leads to compensatory activation of the MEK-ERK pathway.

Epigenetic modifiers have also emerged as promising partners for MEK inhibitors. In ovarian cancer models where resistance is driven by enhancer reprogramming, combining the MEK inhibitor trametinib (B1684009) with an HDAC inhibitor was shown to reverse this reprogramming, upregulate MAPK negative regulators, and restore sensitivity to MEK inhibition. nih.gov

Combination Strategy Rationale Example Combination Preclinical Finding Reference
Vertical Pathway Inhibition To achieve a more profound and durable blockade of the MAPK pathway.MEK inhibitor + ERK inhibitorEffective in models with acquired MEK mutations. aacrjournals.org
Parallel Pathway Inhibition To counteract the activation of compensatory survival signals.PD-0325901 + PI3K/mTOR inhibitorEnhanced antitumor effects in HNSCC models. nih.gov
Epigenetic Modulation To reverse epigenetic changes that drive resistance.MEK inhibitor + HDAC inhibitorRestored sensitivity to MEK inhibition in ovarian cancer models. nih.gov

Future Directions and Emerging Research Avenues

Elucidating the Full Pharmacological Profile of PD-325901 3-Carboxylic Acid (PD-0315209)

A critical area for future research is the comprehensive characterization of PD-0315209, the primary carboxylic acid metabolite of the MEK inhibitor PD-0325901. Understanding the complete pharmacological profile of this metabolite is essential for a holistic view of the parent drug's activity, efficacy, and potential for long-term effects.

Initial pharmacokinetic studies in patients with advanced cancers have provided foundational knowledge. Following repeated dosing of PD-0325901, the plasma exposure (AUC) of PD-0315209 is comparable to, or even slightly greater than, the parent compound, with mean ratios of approximately 124%. aacrjournals.org Furthermore, the metabolite appears to have a longer terminal half-life than PD-0325901. aacrjournals.orgaacrjournals.org

Despite its significant presence in circulation, the metabolite's activity profile shows important distinctions from the parent drug. While PD-0315209 demonstrated comparable potency to PD-0325901 against purified MEK1 in biochemical assays, it was found to be significantly less effective at inhibiting the phosphorylation of ERK in tumor cells. aacrjournals.org This discrepancy highlights the need for further investigation into its cellular uptake, binding kinetics to the MEK1/2 enzymes within a complex cellular environment, and its potential off-target effects.

Future research should focus on:

In-depth Cellular Assays: Quantifying its ability to inhibit ERK phosphorylation across various cell lines (both cancerous and non-cancerous) to understand the context-dependent nature of its activity.

Metabolite-Specific Preclinical Models: Utilizing preclinical models to assess the independent anti-tumor efficacy and toxicity profile of PD-0315209. This would help delineate its contribution to the therapeutic and adverse effects observed with PD-0325901 administration.

Long-Term Exposure Effects: Investigating the consequences of sustained exposure to this long-half-life metabolite, particularly in non-oncological applications where treatment duration might be extended.

Table 1: Pharmacokinetic Comparison of PD-0325901 and its Metabolite PD-0315209

ParameterPD-0325901 (Parent Drug)PD-0315209 (Metabolite)Reference
Relative Plasma Exposure (AUC ratio) 100%~124% aacrjournals.org
Terminal Half-life (t½) ~8.8 hoursAppears longer than parent aacrjournals.orgaacrjournals.org
Activity vs. Purified MEK1 Potent InhibitorComparable to parent aacrjournals.org
Activity vs. pERK in Tumor Cells Potent InhibitorSignificantly less effective than parent aacrjournals.org

Further Exploration of Non-Oncological Applications of MEK Inhibitors

The central role of the MEK/ERK pathway in cell proliferation, differentiation, and inflammation suggests that MEK inhibitors could have therapeutic utility far beyond cancer. Aberrant pathway activation is implicated in a range of developmental and inflammatory disorders, opening promising avenues for research.

RASopathies: Genetic syndromes caused by mutations in the RAS/MAPK pathway, known as RASopathies, are a key area of interest.

Neurofibromatosis Type 1 (NF1): This is one of the most promising non-oncological applications. NF1 is a genetic disorder that causes tumors to grow on nerves, such as plexiform neurofibromas (PN). nih.gov The MEK inhibitor selumetinib (B1684332) was approved by the FDA for children with NF1 and inoperable PN, demonstrating that targeting this pathway can shrink these benign tumors and alleviate symptoms like pain. mdpi.comnih.gov Preclinical studies with PD-0325901 in mouse models of NF1 also showed that early treatment could delay neurofibroma development and that even low doses could shrink established tumors. nih.gov

Hypertrophic Cardiomyopathy (HCM): In infants and children with severe HCM associated with RASopathies like Costello syndrome and Noonan syndrome, the MEK inhibitor trametinib (B1684009) has been shown to reduce mortality and morbidity, leading to improved cardiac status. acc.orghealthday.comjacc.orgdrugs.com This suggests a role for MEK inhibitors in reversing or ameliorating pathological cardiac remodeling driven by RAS/MAPK pathway mutations. nih.gov

Inflammatory and Autoimmune Diseases: The MEK/ERK pathway is a key regulator of inflammatory responses.

MEK inhibition has been shown to have a potent anti-inflammatory effect on lung macrophages, which are key drivers of inflammation in Chronic Obstructive Pulmonary Disease (COPD). nih.gov

Preclinical data also suggest that MEK inhibition can reduce pain in animal models of nociceptive, neuropathic, and inflammatory pain. nih.gov

There is potential for MEK/ERK pathway inhibitors in treating inflammatory arthritis, although further research is needed to fully understand the immunological consequences. nih.gov

Neuroinflammatory Conditions: Emerging case studies indicate that some refractory neuroinflammatory diseases, particularly those with underlying somatic mutations in the RAS/MAPK pathway, may respond to MEK inhibitors where traditional immunomodulatory therapies have failed. neurology.org

Future research in these areas will require the development of inhibitors with refined safety profiles suitable for chronic administration and a deeper understanding of the specific roles the MEK/ERK pathway plays in these diverse pathologies.

Development of Novel Analogs with Enhanced Specificity or Pharmacokinetic Properties

While first and second-generation MEK inhibitors like CI-1040 and PD-0325901 validated MEK as a therapeutic target, their development was hampered by issues related to potency, metabolic stability, and toxicity. aacrjournals.orgnih.gov This has spurred the development of new analogs designed to overcome these limitations, focusing on enhanced efficacy, improved pharmacokinetic (PK) profiles, and better tolerability. frontiersin.org

The goals for developing novel analogs include:

Improved Solubility and Bioavailability: Some existing inhibitors, like trametinib, have poor solubility, which can affect their formulation and absorption. frontiersin.org

Enhanced Potency and Selectivity: Creating compounds that are highly potent against MEK1/2 while having minimal activity against other kinases to reduce off-target effects. nih.gov

Optimized Pharmacokinetics: Achieving sustained pathway inhibition through optimized dosing schedules is considered crucial for efficacy. semanticscholar.org This involves fine-tuning absorption, distribution, metabolism, and excretion (ADME) properties.

Reduced Toxicity: A significant challenge has been toxicities such as skin rash, diarrhea, and visual disturbances. nih.gov Novel analogs aim to reduce these adverse events, potentially by altering tissue distribution, for instance, to limit passage across the blood-retinal barrier. nih.gov

Several next-generation MEK inhibitors have emerged from these efforts, each with distinct chemical structures and properties.

Table 2: Examples of Novel MEK Inhibitors in Development

CompoundKey FeaturesReference
Tunlametinib A novel, potent, and selective inhibitor developed with a focus on enhanced efficacy and a favorable PK profile. frontiersin.org
Avutometinib A dual RAF/MEK "clamp" that inhibits MEK activity while also blocking the compensatory reactivation of MEK by upstream RAF. stocktitan.net
GDC-0623 Possesses a novel imidazopyridine structure and has shown broad potency, particularly in KRAS mutant cancer cell lines. nih.gov
CInQ-03 A specific MEK inhibitor with a distinct chemical structure compared to earlier inhibitors like PD-0325901. nih.gov

The development of these compounds is often aided by computational tools and machine learning-based platforms that can predict PK parameters, helping to optimize drug design in the early stages of discovery. nih.gov

Advanced Preclinical Models for Pathway and Resistance Studies

To better understand MEK inhibitor action and, crucially, the mechanisms of resistance, researchers are moving beyond simple cell-line studies to more sophisticated preclinical models that better recapitulate human disease.

Genetically Engineered Mouse Models (GEMMs): These models, where specific cancer-driving mutations are engineered into the mouse genome, allow for the study of tumor development and therapeutic response in an immunocompetent host with intact tumor-stroma interactions. GEMMs have been instrumental in studying MEK inhibitor effects in NF1 and pancreatic cancer. nih.govebi.ac.uk

Patient-Derived Xenografts (PDX): In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models are considered to better retain the genetic and phenotypic heterogeneity of the original human tumor. PDX models have been used to demonstrate synergistic anti-tumor effects of combining MEK inhibitors with other agents in ovarian cancer. nih.govnih.govresearchgate.net

Models of Acquired Resistance: To study how tumors evolve to evade MEK inhibition, researchers establish models of acquired resistance by chronically exposing sensitive cancer cell lines to a MEK inhibitor until resistant clones emerge. ebi.ac.uk These models are invaluable for identifying the molecular changes, such as enhancer reprogramming or activation of bypass signaling pathways, that drive resistance. nih.govnih.gov

Intravital Imaging in Autochthonous Models: Advanced imaging techniques allow for the direct visualization of tumor response, persistence, and relapse at the single-cell level within a living animal over time. This approach has been used in mouse models of melanoma to track how tumor cells, in their native microenvironment, respond to and eventually resist MEK inhibitor therapy. aacrjournals.org

These advanced models are critical for identifying mechanisms of both intrinsic and acquired resistance, testing novel combination therapies, and discovering predictive biomarkers to guide the clinical use of MEK inhibitors. nih.govaacrjournals.org

Application of Systems Biology and Omics Technologies for Comprehensive Understanding

To unravel the complex cellular responses to MEK inhibition, researchers are increasingly turning to systems biology and high-throughput "omics" technologies. Instead of looking at single proteins or genes, these approaches provide a global, unbiased view of the changes occurring across the entire genome, transcriptome, proteome, or metabolome. frontiersin.org

Proteomics and Phosphoproteomics: These techniques analyze the abundance and phosphorylation status of thousands of proteins simultaneously.

Mass spectrometry-based proteomics has been used to profile melanoma cell lines, revealing that basal protein expression signatures, rather than BRAF/NRAS genotype alone, could delineate the response to the MEK inhibitor selumetinib. nih.gov

Phosphoproteomic studies have characterized the DNA damage response and signaling network adaptations that occur in melanoma cells following dual MEK and PI3K inhibition. pnas.org

Activity-based proteomics using ATP-probes has revealed diverse and heterogeneous kinome reprogramming in lung cancer cells as they adapt to MEK inhibition, identifying common responses like changes in kinases linked to autophagy. nih.gov

Kinome Profiling: This specialized form of proteomics focuses on kinases, the family of enzymes that includes MEK. By assessing which kinases become activated or deactivated in response to a MEK inhibitor, researchers can identify bypass pathways that lead to resistance. In triple-negative breast cancer, kinome profiling showed that MEK inhibition leads to the activation of several receptor tyrosine kinases (RTKs), which in turn reactivates ERK signaling and causes drug resistance. ucsd.edu This understanding allows for the rational design of combination therapies. aacrjournals.orgucsd.edu

Multi-Omics Integration: The most powerful approach involves integrating data from multiple omics layers (e.g., genomics, transcriptomics, and proteomics). ebi.ac.uk This provides a multi-faceted view of the drug response, from the genetic mutations that confer sensitivity to the downstream changes in protein signaling that drive resistance. mdpi.com Such integrated analyses are being used to characterize MEK inhibitor resistance in pancreatic cancer, linking genetic features to changes in cellular plasticity and epigenetic regulation. ebi.ac.uk

These systems-level approaches are essential for moving beyond a linear view of the MEK pathway and for building the comprehensive molecular understanding needed to develop more durable and effective therapeutic strategies. nih.govnih.gov

Q & A

Q. What statistical frameworks are suitable for analyzing time-dependent tumor response data in PD-325901 studies?

  • Methodological Answer: Apply mixed-effects models to account for inter-individual variability. Kaplan-Meier survival analysis can evaluate treatment durability, while Cox proportional hazards regression identifies covariates (e.g., tumor size at baseline) influencing outcomes. Open-source tools like R or Python’s lifelines package facilitate analysis .

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